![molecular formula C23H17ClN4OS B2542031 4-苄基-1-[(4-氯苯基)甲基硫代]-[1,2,4]三唑并[4,3-a]喹唑啉-5-酮 CAS No. 849695-16-5](/img/structure/B2542031.png)
4-苄基-1-[(4-氯苯基)甲基硫代]-[1,2,4]三唑并[4,3-a]喹唑啉-5-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a useful research compound. Its molecular formula is C23H17ClN4OS and its molecular weight is 432.93. The purity is usually 95%.
BenchChem offers high-quality 4-Benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理学应用
一系列新的 1-取代-4-苄基-4H-[1,2,4]三唑并[4,3-a]喹唑啉-5-酮(包括与 4-苄基-1-[(4-氯苯基)甲基硫代]-[1,2,4]三唑并[4,3-a]喹唑啉-5-酮 结构相关的化合物)被合成并测试了其 H1 抗组胺活性。研究发现,这些化合物显着保护豚鼠免受组胺引起的支气管痉挛,其中一种化合物与标准马来酸氯苯那敏相比显示出更高的效力和更少的镇静作用,表明其作为一类新的 H1 抗组胺药的潜力 (Alagarsamy, Solomon, & Murugan, 2007)。
降压活性
另一项研究探讨了 3-苄基-2-取代-3H-[1,2,4]三唑并[5,1-b]喹唑啉-9-酮的降压活性,它们与目标化合物具有相似的三唑并喹唑啉核心。这些新化合物在自发性高血压大鼠中表现出显着的降压作用,其中一种特定衍生物显示出优于参考标准哌唑嗪的活性 (Alagarsamy & Pathak, 2007)。
合成方法
已经报道了新型三唑并喹唑啉衍生物的合成,包括适用于 4-苄基-1-[(4-氯苯基)甲基硫代]-[1,2,4]三唑并[4,3-a]喹唑啉-5-酮 合成的的方法。这些方法为开发具有潜在药理活性的新化合物提供了基础 (Al-Salahi & Geffken, 2011)。
未来方向
The future directions for research on “4-Benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . This could include antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .
生化分析
Biochemical Properties
4-Benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases and proteases, which are crucial in various cellular processes. The interaction with these enzymes often involves binding to the active site, leading to inhibition of enzyme activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, thereby modulating cellular responses .
Cellular Effects
The effects of 4-Benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis by activating caspases and disrupting mitochondrial function. It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation. In non-cancerous cells, the compound can modulate immune responses by affecting cytokine production and immune cell activation .
Molecular Mechanism
At the molecular level, 4-Benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, the compound can inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation of target proteins. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cell signaling pathways and gene expression, although the extent of these effects can diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of 4-Benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one vary with different dosages in animal models. At low doses, the compound can exert therapeutic effects, such as inhibiting tumor growth and modulating immune responses. At high doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
4-Benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body. The compound can also affect metabolic flux by altering the levels of metabolites involved in key biochemical pathways, such as glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of 4-Benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound can be transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of 4-Benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis .
属性
IUPAC Name |
4-benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4OS/c24-18-12-10-17(11-13-18)15-30-23-26-25-22-27(14-16-6-2-1-3-7-16)21(29)19-8-4-5-9-20(19)28(22)23/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUWYUSINMMSEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2541949.png)
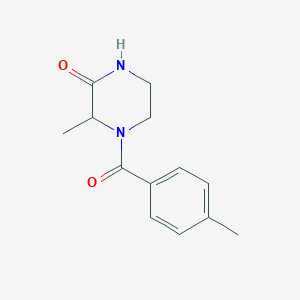
![3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2541952.png)
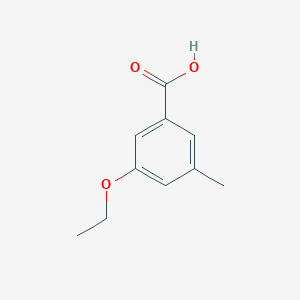
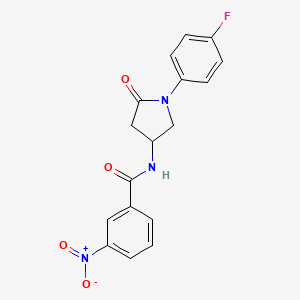
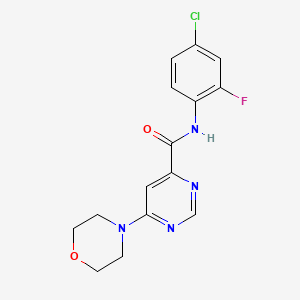
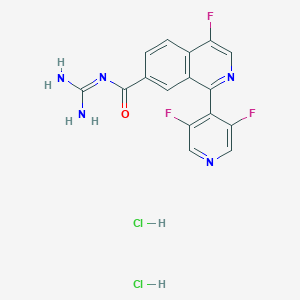
![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2541961.png)
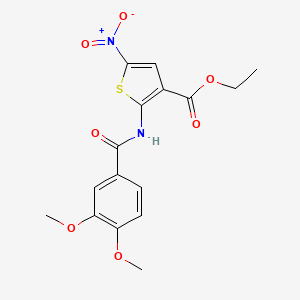
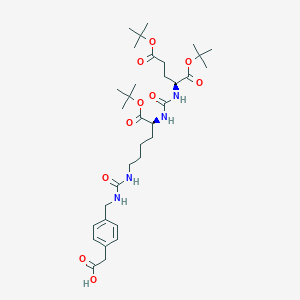
![N-(3,4-dimethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2541964.png)
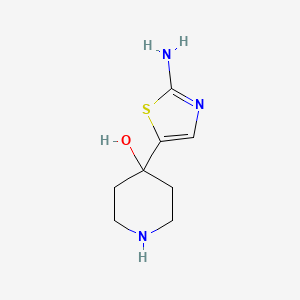
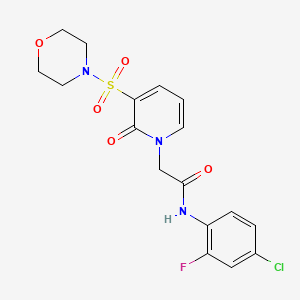
![Methyl 3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-6-carboxylate](/img/structure/B2541970.png)
